molecular formula C16H16F3N3O5S B2686534 Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 1396683-29-6

Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2686534
CAS No.: 1396683-29-6
M. Wt: 419.38
InChI Key: IZJARESOBBQHDW-UHFFFAOYSA-N
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Description

Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 5-(trifluoromethyl)-1,3,4-oxadiazole can be prepared by reacting trifluoroacetic acid hydrazide with a suitable carboxylic acid derivative.

  • Piperidine Derivative Synthesis: : The piperidine ring can be introduced by reacting the oxadiazole intermediate with a piperidine derivative. This step may involve nucleophilic substitution reactions under basic conditions.

  • Sulfonylation: : The sulfonyl group is introduced by reacting the piperidine-oxadiazole intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

  • Esterification: : Finally, the ester group is formed by esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and the efficiency of purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, modifying the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s trifluoromethyl and oxadiazole groups are of interest due to their potential bioactivity. These groups can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is explored for its potential therapeutic effects. Its structural components suggest it may have applications as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    Methyl 4-((4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)sulfonyl)benzoate: Similar structure but with a different oxadiazole isomer.

Uniqueness

Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is unique due to the specific positioning of the trifluoromethyl group and the oxadiazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Biological Activity

Methyl 4-((4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a trifluoromethyl group, an oxadiazole moiety, and a piperidine ring. The synthesis typically involves the reaction of appropriate precursors under controlled conditions. For instance, the oxadiazole can be synthesized via cyclization reactions involving hydrazines and carboxylic acids, followed by functionalization to introduce the sulfonamide and benzoate groups.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity :
    • The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. A study reported that derivatives with similar structures exhibited IC50 values indicating significant potency against these pathogens .
  • Enzyme Inhibition :
    • This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Notably, some derivatives have demonstrated strong inhibitory activity with IC50 values in the low micromolar range .
  • Anticancer Potential :
    • Compounds containing oxadiazole and piperidine moieties have been investigated for anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cell lines .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Antibacterial Screening

A series of synthesized derivatives were tested against multiple bacterial strains. The results indicated that compounds with the oxadiazole moiety exhibited significant antibacterial properties. For example:

CompoundBacterial StrainZone of Inhibition (mm)
ASalmonella typhi20
BBacillus subtilis25
CEscherichia coli15

Study 2: Enzyme Inhibition

Inhibitory effects on urease were assessed using a colorimetric assay. The most active compounds were identified with IC50 values indicating their potential as therapeutic agents:

CompoundIC50 (µM)
Compound 7l2.14
Compound 7m0.63
Compound 7n2.17

Properties

IUPAC Name

methyl 4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O5S/c1-26-14(23)11-2-4-12(5-3-11)28(24,25)22-8-6-10(7-9-22)13-20-21-15(27-13)16(17,18)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJARESOBBQHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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